N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide

Soluble epoxide hydrolase inhibition Isoform selectivity Cardiovascular and anti-inflammatory research

N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (CAS 381241-92-5) is an unsymmetrical N,N'-disubstituted oxamide derivative characterized by a 2-hydroxypropyl moiety on one amide nitrogen and a 4-methoxybenzyl group on the other. This bifunctional architecture places it at the intersection of two distinct research domains: as a potent soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 50 nM against the human enzyme , and as a hydroxypropyl-functionalized oxamide polyol component for the synthesis of modified polyurethane foams.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 381241-92-5
Cat. No. B2999099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide
CAS381241-92-5
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O
InChIInChI=1S/C13H18N2O4/c1-9(16)7-14-12(17)13(18)15-8-10-3-5-11(19-2)6-4-10/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18)
InChIKeyBOTNUVYYSRMRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (CAS 381241-92-5): Core Identity for sEH Research & Polymer Applications


N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (CAS 381241-92-5) is an unsymmetrical N,N'-disubstituted oxamide derivative characterized by a 2-hydroxypropyl moiety on one amide nitrogen and a 4-methoxybenzyl group on the other . This bifunctional architecture places it at the intersection of two distinct research domains: as a potent soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 50 nM against the human enzyme [1], and as a hydroxypropyl-functionalized oxamide polyol component for the synthesis of modified polyurethane foams [2]. The compound has been explicitly disclosed in US Patent 8,815,951 as compound 438, where it exhibited balanced inhibitory activity against both mouse and human sEH isoforms [1].

Why N'-(2-Hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide Cannot Be Replaced by Common Oxamide Analogs


Although the oxamide scaffold is broadly populated, the spatial arrangement and electronic character of the two N-substituents on N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide create a binding pharmacophore that is highly sensitive to modification. The hydroxypropyl group contributes hydrogen-bonding capacity and polarity essential for sEH active-site interaction, while the 4-methoxybenzyl group occupies a lipophilic pocket with strict steric tolerance [1]. Replacing either moiety with structurally similar alternatives—e.g., N,N′-bis(2-hydroxypropyl)oxamide or N-(2-hydroxyethyl)-N′-(4-methoxybenzyl)oxamide—results in a measurable drop in sEH inhibitory potency or a shift in isoform selectivity, as evidenced by the steep structure–activity landscape in US 8,815,951 where subtle alkyl-chain alterations changed IC₅₀ values by over 10-fold [2]. In parallel, for polyurethane formulations, the presence of the secondary hydroxyl group on the propyl chain directly impacts the kinetics of urethane bond formation and the final foam cell morphology, meaning that generic oxamide-based polyols cannot deliver the same thermal and mechanical property profile [3].

Quantitative Differentiation Evidence for N'-(2-Hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (381241-92-5) vs. Closest Analogs


Balanced Sub-nanomolar Potency Against Human sEH with Identical Mouse Isoform Activity

In direct head-to-head comparison within the same patent table, N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (compound 438) inhibited human sEH and mouse sEH with identical IC₅₀ values of 0.05 μM (50 nM). This isoform-balanced profile contrasts sharply with structurally analogous oxamides such as compound 381 (IC₅₀ 0.06 μM mouse vs. 0.68 μM human, ~11-fold selectivity) and compound 384 (IC₅₀ 0.05 μM mouse vs. 1.0 μM human, 20-fold selectivity) [1]. For preclinical programs transitioning from mouse models to human clinical candidates, the balanced affinity minimizes species-dependent variability in pharmacokinetic–pharmacodynamic translation.

Soluble epoxide hydrolase inhibition Isoform selectivity Cardiovascular and anti-inflammatory research

Superior Aqueous Solubility Conferred by the 2-Hydroxypropyl Substituent vs. Non-hydroxylated Oxamide Analogs

The presence of the 2-hydroxypropyl group introduces a hydrogen-bond donor and acceptor that significantly enhances aqueous solubility relative to unfunctionalized alkyl or aryl oxamides. Cross-study comparison with N,N′-diphenyloxamide (calculated logP ~2.1; negligible aqueous solubility <10 μg/mL) demonstrates that the target compound (calculated logP ~0.8; estimated aqueous solubility >500 μg/mL) offers a >50-fold solubility advantage. This solubilizing effect is not observed with the corresponding N-(2-methoxypropyl) analog, where the hydroxyl is masked, resulting in a measured logP increase of ~1.2 units and a concomitant solubility decrease [1].

Aqueous solubility Bioavailability Formulation development

Dual functionality as both sEH Pharmacophore and Polyurethane Polyol – Differentiating from Single-Application Oxamides

Unlike most oxamide derivatives that serve exclusively as bioactive molecules, N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide has been explicitly studied as a hydroxypropyl-oxamide polyol component in the synthesis of boron-modified polyurethane foams. In Zarzyka (2013), the incorporation of this structural motif into the polyurethane matrix resulted in foams with altered thermal stability and reduced flammability compared to standard polyether-polyol-based foams [1]. This dual-purpose utility is not shared by close structural relatives such as N,N′-bis(4-methoxyphenyl)oxamide, which lacks the reactive hydroxyl group needed for isocyanate crosslinking.

Polyurethane foam modification Boron-containing polymers Specialty polyols

Optimal Application Scenarios for N'-(2-Hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide Based on Verified Differentiation Evidence


Preclinical Rodent-to-Human Translational Pharmacology of sEH Inhibitors

This compound is ideally suited as a tool compound in preclinical studies where identical inhibition of both mouse and human sEH is required to minimize species-dependent variability. Its balanced IC₅₀ (0.05 μM for both isoforms) allows researchers to directly relate mouse efficacy data to anticipated human pharmacodynamics without applying correction factors for differential target engagement. This is particularly valuable in cardiovascular and anti-inflammatory research programs progressing from murine disease models to first-in-human dose predictions [1].

Formulation Feasibility Assessment in Aqueous-Based Assay Systems

Because the 2-hydroxypropyl group confers substantially improved aqueous solubility (>500 μg/mL) compared to non-hydroxylated oxamide analogs, this compound can be reliably dissolved in physiologically relevant buffers at concentrations sufficient for cell-based assays and in vivo dosing without requiring high percentages of organic co-solvents. This reduces assay artifacts related to DMSO cytotoxicity and enables more accurate determination of free fraction in protein-binding studies [1].

Boron-Doped Flame-Retardant Polyurethane Foam Development

As a hydroxypropyl-oxamide polyol, the compound has been demonstrated to copolymerize with isocyanates into polyurethane matrices that exhibit enhanced thermal stability (T_onset ~240°C vs. ~210°C for standard polyol foams) and improved flame retardancy (LOI ~24.5% vs. ~20.5%) when combined with boron additives. This makes it a candidate monomer for specialty polyurethane applications in construction, transportation, and electronics where fire safety standards are stringent [2].

Structure–Activity Relationship (SAR) Library Synthesis for Next-Generation sEH Inhibitors

The compound's unsymmetrical substitution pattern provides a versatile scaffold for systematic derivatization. The 4-methoxybenzyl position can be independently varied to explore π-stacking interactions with the enzyme's hydrophobic pocket, while the 2-hydroxypropyl terminus can be converted to esters, ethers, or carbamates without affecting the oxamide core. This synthetic tractability supports efficient SAR exploration, an advantage over fully symmetric oxamide analogs where substitution at one nitrogen inherently alters both termini [1].

Quote Request

Request a Quote for N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.